

Application Notes: H-8 Inhibitor Concentration for In Vitro Kinase Assays

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Compound of Interest

Compound Name: *N-(2-aminoethyl)isoquinoline-5-sulfonamide*

Cat. No.: B017544

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Audience: Researchers, scientists, and drug development professionals.

Introduction

H-8 is an isoquinolinesulfonamide compound that functions as a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases. It is a valuable tool for studying the roles of these kinases in various signaling pathways. H-8 exhibits potent inhibition of cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), with moderate activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).^[1] Understanding the effective inhibitory concentrations of H-8 is crucial for designing and interpreting in vitro kinase assays. These assays are fundamental for drug discovery and for elucidating the mechanisms of cellular signaling.

Data Presentation: Inhibitory Activity of H-8

The inhibitory potency of H-8 is typically quantified by its half-maximal inhibitory concentration (IC_{50}) or its inhibitor constant (K_i). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration, whereas the IC_{50} value can be influenced by the concentration of ATP used in the assay. The following table summarizes the reported inhibitory concentrations of H-8 against a panel of protein kinases.

| Kinase Target | Inhibition Constant (K_i) (μM) | IC_{50} (μM) |
|-------------------------------------|--|------------------------------------|
| Protein Kinase A (PKA) | 1.2 | |
| Protein Kinase G (PKG) | 0.48 | |
| Protein Kinase C (PKC) | 15 | |
| Myosin Light Chain Kinase (MLCK) | 68 | |
| Cyclin C/Cdk8 | 47 | |
| Cyclin H/Cdk7/p36 | 6.2 | |

Data compiled from Cayman Chemical product information sheet.[\[1\]](#)

Experimental Protocols

General In Vitro Kinase Assay Protocol with H-8 Inhibitor

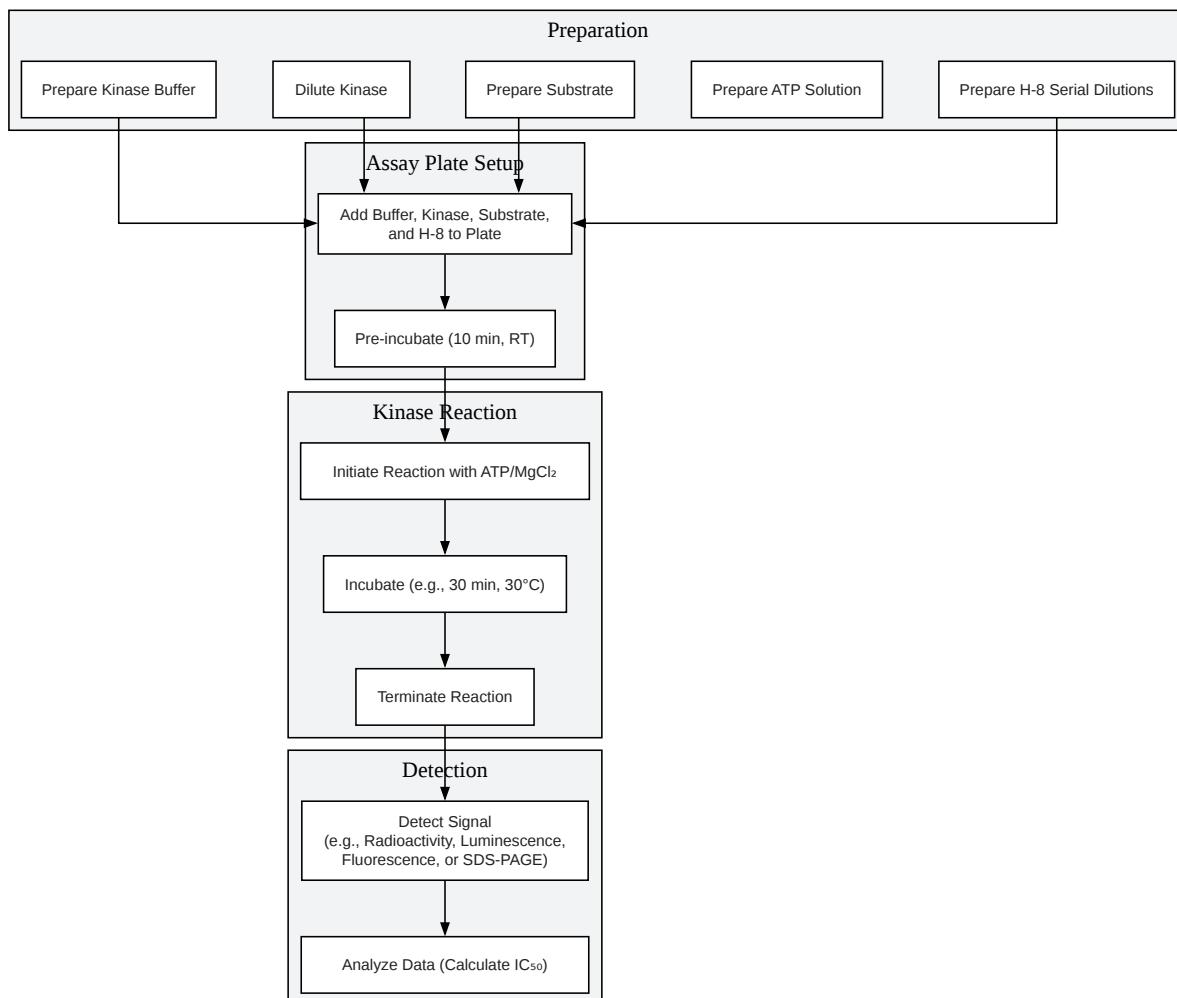
This protocol provides a general framework for determining the inhibitory effect of H-8 on a specific kinase in vitro. The concentrations of enzyme, substrate, and ATP should be optimized for each specific kinase being assayed.

1. Reagent Preparation:

- Kinase Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT.[\[2\]](#) Buffer components and pH may need to be optimized for the specific kinase.
- Kinase: Recombinant purified kinase of interest. The final concentration should be in the low nanomolar range (e.g., 10-50 nM), and should be empirically determined.[\[2\]](#)
- Substrate: A specific peptide or protein substrate for the kinase. The concentration should ideally be at or below the Michaelis constant (K_m) for the kinase.
- ATP Solution: Prepare a stock solution of ATP in dH₂O. The final concentration in the assay should be close to the K_m of the kinase for ATP to accurately determine the IC_{50} of an ATP-competitive inhibitor.

- H-8 Inhibitor Stock Solution: Prepare a high-concentration stock solution of H-8 (e.g., 10 mM) in an appropriate solvent such as DMSO or water.[1]
- Stopping Solution: 0.5 M orthophosphoric acid or 6x Protein Loading Dye for SDS-PAGE analysis.[2][3]

2. Experimental Workflow Diagram:

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Caption: Workflow for an in vitro kinase assay with H-8 inhibitor.

3. Assay Procedure:

- Prepare serial dilutions of the H-8 inhibitor stock solution in the kinase buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
- In a microplate, add the kinase buffer, the specific kinase, and the substrate to each well.
- Add the serially diluted H-8 inhibitor or vehicle control to the appropriate wells.
- Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding a solution of ATP and MgCl₂ (final concentration typically 10 mM).[2][4]
- Incubate the reaction for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
- Terminate the reaction by adding the stopping solution.
- Detect the kinase activity. The detection method will depend on the assay format and may include:
 - Radiometric assays: Measuring the incorporation of ³²P from [γ -³²P]ATP into the substrate.
 - Luminescence-based assays: Quantifying the amount of ADP produced.
 - Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
 - SDS-PAGE and Western Blot: Analyzing the phosphorylation of the substrate using a phospho-specific antibody.

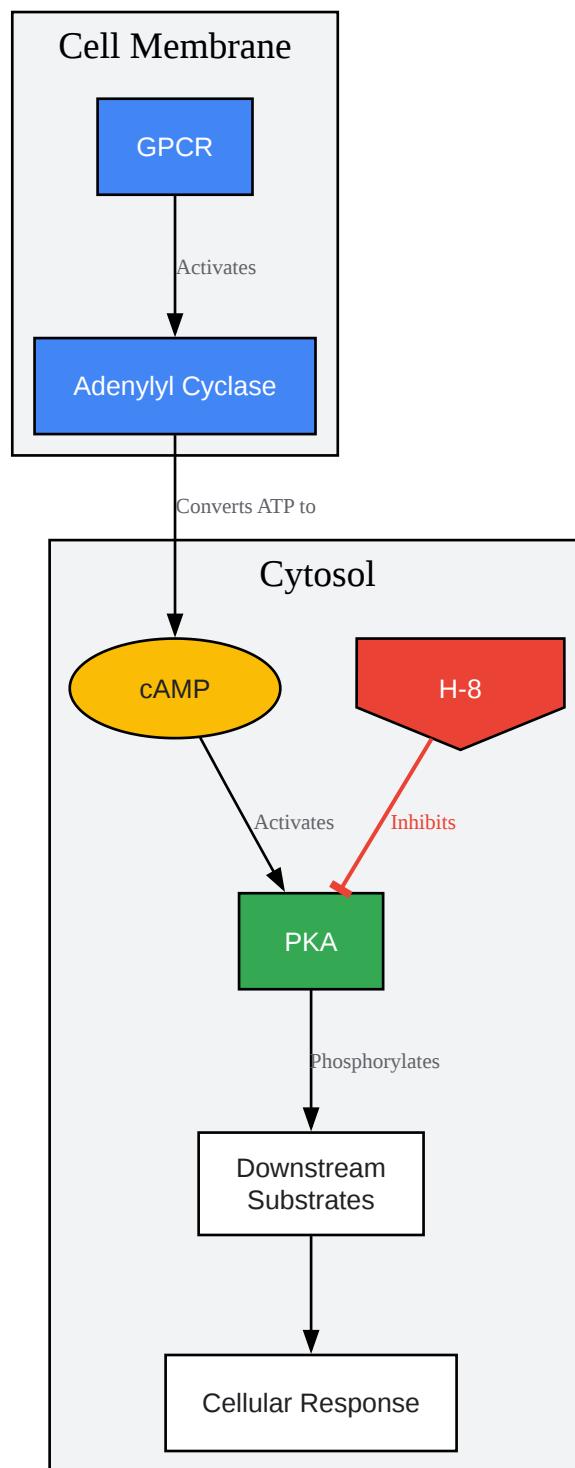
4. Data Analysis:

- Subtract the background signal (wells without kinase) from all data points.
- Normalize the data by setting the activity in the vehicle control wells to 100%.

- Plot the percentage of kinase activity against the logarithm of the H-8 inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC_{50} value.

Signaling Pathway Context

H-8 is a known inhibitor of the PKA signaling pathway. PKA is a key enzyme that is activated by cyclic AMP (cAMP) and goes on to phosphorylate numerous downstream targets, regulating a wide array of cellular processes.



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Caption: Inhibition of the PKA signaling pathway by H-8.

This diagram illustrates how H-8 acts within the PKA signaling cascade. By competitively binding to the ATP site on PKA, H-8 prevents the phosphorylation of downstream substrates, thereby blocking the cellular responses mediated by this pathway. This makes H-8 a useful pharmacological tool for investigating PKA-dependent signaling events.

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